(2-Chloro-4-methoxyphenyl)acetonitrile
Overview
Description
(2-Chloro-4-methoxyphenyl)acetonitrile is a chemical compound with the CAS Number: 170737-93-6 . It has a molecular weight of 181.62 and is used as a raw material and an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C9H8ClNO . The InChI code for this compound is 1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it is known to be used as a starting reagent in the synthesis of other compounds .
Scientific Research Applications
Forensic Toxicology Applications
One study highlighted the detection of new psychoactive substances in forensic cases, illustrating the role of advanced analytical techniques in identifying compounds in biological samples. This demonstrates the potential application of (2-Chloro-4-methoxyphenyl)acetonitrile in forensic toxicology, particularly in the analysis and identification of novel synthetic drugs. The research underscores the importance of developing sensitive and specific methods for detecting substances in post-mortem samples, contributing to forensic investigations (Theofel et al., 2018).
Environmental Monitoring
Research into the distribution of polychlorinated biphenyls (PCBs) and their metabolites in human serum from different European countries illustrates the environmental research application of related compounds. This study provides insight into human exposure to environmental contaminants, highlighting the significance of monitoring and assessing the impact of such substances on human health. It suggests a potential area where this compound could be used in environmental monitoring, especially concerning the detection and quantification of hazardous substances in biological and environmental samples (Dirtu et al., 2010).
Pharmacological Research
Studies on the metabolism of pharmaceuticals, like the investigation into acetaminophen metabolism, indicate the relevance of this compound in pharmacological research. Such research aids in understanding the metabolic pathways of drugs, their pharmacokinetics, and the formation of metabolites. This knowledge is crucial for drug development, safety assessment, and therapeutic monitoring. The detailed analysis of drug metabolism can inform the design and synthesis of new pharmaceuticals, potentially involving this compound as a precursor or intermediate in the synthesis of novel compounds (Mrochek et al., 1974).
Safety and Hazards
This compound may cause serious eye irritation and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. After handling, it is recommended to wash skin thoroughly. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing . In case of eye contact, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYXNWLFQOJYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624853 | |
Record name | (2-Chloro-4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-93-6 | |
Record name | (2-Chloro-4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.